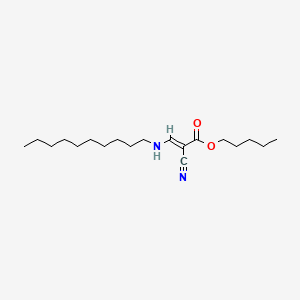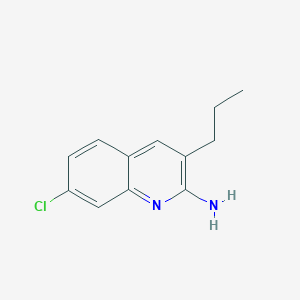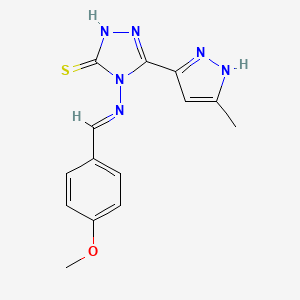![molecular formula C31H21ClN2O4 B14149805 7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one CAS No. 1217651-07-4](/img/structure/B14149805.png)
7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indole, quinoline, and furan moieties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinoline precursors, followed by their spirocyclization. Key steps include:
Formation of Indole and Quinoline Precursors: These can be synthesized through standard methods such as Fischer indole synthesis and Skraup quinoline synthesis.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro center.
Functional Group Modifications: Introduction of the benzoyl, chloro, and furanylcarbonyl groups can be achieved through electrophilic aromatic substitution and acylation reactions.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scale-Up of Reactions: Using larger reactors and continuous flow systems to handle the increased volume of reactants.
Purification Techniques: Employing methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products:
Oxidized Derivatives: Carboxylic acids, ketones, or aldehydes.
Reduced Derivatives: Alcohols, amines.
Substituted Products: Halogenated compounds, amides, thioethers.
Wissenschaftliche Forschungsanwendungen
1’-Benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1’-benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Spiroindolines: Compounds with a spiro linkage involving an indole moiety.
Quinoline Derivatives: Molecules containing the quinoline structure with various substitutions.
Furan Compounds: Compounds featuring the furan ring, often with additional functional groups.
Uniqueness: 1’-Benzoyl-7’-chloro-2’-(2-furanylcarbonyl)-1’,2’-dihydrospiro[3H-indole-3,3’(3’aH)-pyrrolo[1,2-a]quinolin]-2(1H)-one is unique due to its combination of indole, quinoline, and furan moieties, along with the specific functional groups attached. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1217651-07-4 |
|---|---|
Molekularformel |
C31H21ClN2O4 |
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
1'-benzoyl-7'-chloro-2'-(furan-2-carbonyl)spiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one |
InChI |
InChI=1S/C31H21ClN2O4/c32-20-13-14-23-19(17-20)12-15-25-31(21-9-4-5-10-22(21)33-30(31)37)26(29(36)24-11-6-16-38-24)27(34(23)25)28(35)18-7-2-1-3-8-18/h1-17,25-27H,(H,33,37) |
InChI-Schlüssel |
MWMJSFKBKYSSKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(C3(C4N2C5=C(C=C4)C=C(C=C5)Cl)C6=CC=CC=C6NC3=O)C(=O)C7=CC=CO7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)

![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)


![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)

![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)


